tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane
Description
tert-Butyl[4-(2-iodoethoxy)butoxy]dimethylsilane is a silane-protected intermediate characterized by a tert-butyldimethylsilyl (TBDMS) group, a butoxy backbone, and a 2-iodoethoxy substituent. This compound is widely utilized in organic synthesis for its dual functionality: the TBDMS group acts as a protective moiety for hydroxyl groups, while the iodoethoxy chain serves as a versatile leaving group or precursor for further functionalization.
Synthesis: The compound is typically synthesized via nucleophilic substitution or halogen exchange reactions. For example, tert-butyl(4-iodobutoxy)dimethylsilane (a structural analog) is prepared by reacting 4-((tert-butyldimethylsilyl)oxy)butan-1-ol with iodine and phosphorous triisopropyl, yielding 76% after purification . Similarly, tert-butyl(2-iodoethoxy)dimethylsilane is synthesized by substituting bromine with iodine using sodium iodide in acetone at 70°C .
Applications: Its primary applications include:
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27IO2Si/c1-12(2,3)16(4,5)15-10-7-6-9-14-11-8-13/h6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWFNMNDYOLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCOCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27IO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylchlorosilane with 2-iodoethanol in the presence of a base such as imidazole . The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethoxy group can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the iodoethoxy group can lead to the formation of ethoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted ethoxy derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ethoxy oxides or hydroxides.
Reduction Reactions: Products include ethoxy derivatives.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
- tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane serves as a versatile reagent in the multi-step synthesis of complex organic molecules. Its ability to introduce functional groups makes it essential for constructing molecular frameworks in medicinal chemistry and material science. For instance, it has been used in the synthesis of spermine synthons and decanucleotide-spermine conjugates, which are crucial for biological studies and drug development .
Silylation Reactions
- The compound is often utilized in silylation reactions, where it can protect hydroxyl groups or facilitate nucleophilic substitutions. This property is particularly useful in the synthesis of polysaccharides and glycosides, where the selective protection of hydroxyl groups is necessary for further functionalization .
Biological Applications
Bioconjugation
- In biochemistry, this compound has been employed for bioconjugation processes. The iodide group can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of biomolecules to surfaces or other molecules. This is particularly relevant in the development of targeted drug delivery systems and diagnostic tools .
Organic Buffers
- The compound has also been noted for its potential use as an organic buffer in biological applications, providing stability to biochemical assays and reactions .
Material Science
Silane Coupling Agents
- As a silane coupling agent, this compound can enhance the adhesion between organic materials and inorganic substrates. This property is beneficial in the development of composite materials, coatings, and adhesives where improved mechanical properties and durability are required .
Modification of Surfaces
- The compound can be used to modify surfaces at the molecular level, providing hydrophobic or hydrophilic properties depending on the desired application. This is significant in fields such as nanotechnology and surface engineering .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane involves the interaction of its functional groups with specific molecular targets. The iodoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylsilane moiety provides stability and hydrophobicity to the compound, enhancing its reactivity and solubility in organic solvents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Chain Length : Longer chains (e.g., butoxy vs. ethoxy) enhance lipophilicity and steric hindrance, affecting solubility and reaction kinetics .
- Halogen Type : Iodo derivatives exhibit higher reactivity in nucleophilic substitutions compared to bromo analogs due to iodine’s superior leaving group ability .
- Aromatic vs. Aliphatic : Aromatic iodinated silanes (e.g., ) are less flexible, influencing their binding affinity in receptor-targeted applications .
Reactivity and Stability
- Leaving Group Efficiency : Iodoethoxy derivatives undergo faster substitution reactions than bromo or chloro analogs. For instance, tert-butyl(2-iodoethoxy)dimethylsilane is synthesized from its bromo counterpart via Finkelstein reaction (NaI in acetone) .
- Stability : Iodo compounds are light-sensitive and require storage in amber vials, whereas TBDMS groups are stable under basic conditions but cleaved by acids (e.g., HF or TBAF) .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | tert-Butyl(2-iodoethoxy)dimethylsilane | Compounds 9b–9e (Br analogs) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~330 (estimated) | 286.23 | 350–400 (estimated) |
| Solubility | High in organic solvents (e.g., CH2Cl2, THF) | Similar | Moderate |
| Melting Point | Oil (liquid at room temperature) | Oil | Resinous solids |
| Stability | Light-sensitive; decomposes under strong acids | Similar | More stable to light |
Biological Activity
tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane, with the CAS number 92511-12-1, is an organosilane compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a tert-butyl group and an iodoethoxy moiety, suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C10H23IOSi
- Molecular Weight : 314.28 g/mol
- Density : 1.214 g/mL at 25 °C
- Purity : Typically ≥95% .
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential applications in drug development and synthesis of biologically active compounds. Research indicates that this compound may play a role in various therapeutic areas, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of organosilanes exhibit cytotoxic effects against cancer cell lines. The incorporation of iodine may enhance these effects through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .
- Antimicrobial Properties : Organosilanes are known to possess antimicrobial activity. The presence of the iodo group can potentially increase the compound's effectiveness against bacterial strains .
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, several hypotheses have been proposed based on related compounds:
- Interaction with Cellular Targets : The iodo group may facilitate interactions with biological macromolecules, such as proteins and nucleic acids, altering their functions.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via mitochondrial pathways, suggesting a possible mechanism for this silane .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various organosilanes, including this compound, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to increased ROS levels and subsequent activation of apoptotic pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of organosilanes against Staphylococcus aureus and Escherichia coli. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacterial strains.
| Compound | MIC (µg/mL) |
|---|---|
| tert-butyl[4-(2-iodoethoxy)... | 25 |
| Control (no treatment) | >100 |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane, and how can reaction conditions improve yield?
- Methodology : The compound can be synthesized via halogen exchange, where a precursor (e.g., tert-butyl[4-chloroethoxybutoxy]dimethylsilane) reacts with NaI in a polar aprotic solvent like acetone or dichloromethane. Evidence from analogous syntheses shows yields up to 76% when using NaI under controlled conditions (0°C to room temperature, 4–16 hours) . Optimizations include:
- Solvent choice : Dichloromethane minimizes side reactions compared to THF.
- Stoichiometry : A 1.2–1.5 molar excess of NaI ensures complete substitution.
- Purification : Flash chromatography (5–10% Et₂O in pentane) effectively isolates the product .
Q. What purification and characterization techniques are critical for this compound?
- Purification :
- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves iodinated byproducts .
- Crystallization : Limited due to the compound’s oily nature; instead, high-vacuum distillation may be employed.
- Characterization :
- ¹H/¹³C NMR : Key signals include δ ~3.6–3.8 ppm (OCH₂CH₂I) and δ ~0.1 ppm (Si(CH₃)₂). Compare with literature spectra for tert-butyl(4-iodobutoxy)dimethylsilane to validate structural analogs .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₁₃H₂₈IO₃Si = 400.3 g/mol).
Advanced Research Questions
Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?
- Methodology : The iodine atom serves as a leaving group in Suzuki-Miyaura or Stille couplings. Example protocol:
- Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in DMF/water (3:1) at 80°C.
- Substrate scope : Coupling with arylboronic acids or stannanes generates biaryl or alkenyl derivatives.
- Key consideration : Steric hindrance from the tert-butyl group may slow reaction rates; increasing catalyst loading (10 mol%) or using Buchwald-Hartwig conditions improves efficiency .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Case study : Discrepancies in ¹³C NMR shifts (e.g., unexpected splitting of Si-O-C signals) may arise from:
- Impurities : Trace solvents (e.g., DMF) or unreacted NaI can distort peaks. Re-purify via column chromatography.
- Dynamic effects : Conformational flexibility of the ethoxy chain may cause signal broadening. Use low-temperature NMR (−20°C) to stabilize rotamers .
- Validation : Cross-check with high-resolution MS and elemental analysis to confirm purity.
Q. What computational tools predict the reactivity of this compound in organosilane synthesis?
- Retrosynthetic AI models : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing bond dissociation energies (BDEs) of Si-O and C-I bonds.
- DFT calculations : Simulate transition states for iodine substitution or cross-coupling steps. For example, the Gibbs free energy (ΔG‡) for Pd-mediated C-I bond activation is typically ~20–25 kcal/mol .
Applications in Complex Systems
Q. How is this compound used in multi-step syntheses of bioactive molecules?
- Example : As a protected alcohol intermediate, it enables sequential functionalization. In antiviral drug synthesis, the iodine atom is replaced with a thiol group to form disulfide bonds with viral polymerase active sites .
- Protocol :
Deprotection : TBAF removes the tert-butyldimethylsilyl (TBS) group.
Functionalization : React with thiourea to introduce -SH groups.
Biological testing : IC₅₀ values for viral inhibition are measured via plaque reduction assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
